1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea
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Overview
Description
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole ring and the subsequent attachment of the benzofuran moiety. Common synthetic strategies may involve:
Condensation reactions: Utilizing aldehydes and amines to form the imidazo[2,1-b][1,3]thiazole core.
Cyclization reactions: Employing cyclization agents under controlled conditions to form the heterocyclic rings.
Urea formation: Reacting isocyanates with amines to introduce the urea functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets, such as proteins or DNA.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes critical for cancer cell survival, leading to cell death.
Signal transduction pathways: It may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Imidazo[2,1-b]thiazoles: Similar in structure and often studied for their biological activities.
Uniqueness
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea is unique due to its specific combination of heterocyclic rings and the presence of the benzofuran moiety, which may confer distinct biological properties and potential therapeutic benefits.
Properties
IUPAC Name |
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-6-13-14(7-18(2,3)8-15(13)24-11)21-16(23)19-9-12-10-22-4-5-25-17(22)20-12/h4-6,10,14H,7-9H2,1-3H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBIJNILGHYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC(=O)NCC3=CN4C=CSC4=N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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